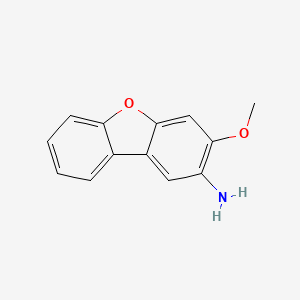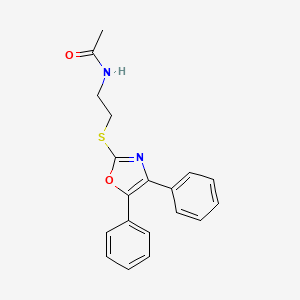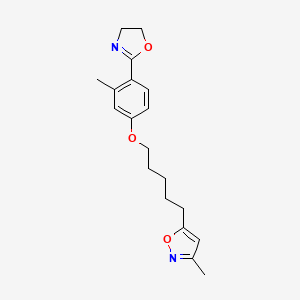
3-Hydroxy-2-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1h-isoindol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-2-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-isoindol-1-one is a complex organic compound with a unique structure that includes a hydroxy group, a methoxyphenyl group, and a phenyl group attached to an isoindoline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxybenzaldehyde with phenylacetic acid, followed by cyclization and subsequent hydrolysis to yield the target compound. The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-2-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Applications De Recherche Scientifique
3-Hydroxy-2-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research focuses on its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is explored for use in materials science, particularly in the development of novel polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-2-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play crucial roles in its binding affinity and reactivity. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. Detailed studies on its molecular interactions and effects are ongoing to fully elucidate its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxy-2-phenyl-4H-chromen-4-one: A compound with a similar hydroxy and phenyl group but a different core structure.
3-Hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one: Shares the methoxyphenyl group but differs in the overall molecular framework.
Uniqueness
3-Hydroxy-2-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-isoindol-1-one is unique due to its isoindoline core, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, as it can offer different reactivity and functionality compared to similar compounds.
Propriétés
Numéro CAS |
3532-69-2 |
|---|---|
Formule moléculaire |
C21H17NO3 |
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
3-hydroxy-2-(4-methoxyphenyl)-3-phenylisoindol-1-one |
InChI |
InChI=1S/C21H17NO3/c1-25-17-13-11-16(12-14-17)22-20(23)18-9-5-6-10-19(18)21(22,24)15-7-3-2-4-8-15/h2-14,24H,1H3 |
Clé InChI |
OMDCUJKKOPRIEC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2(C4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[3-(4-Methylphenyl)propyl]furan](/img/structure/B12912772.png)




![2,2'-[(3-Bromophenyl)methylene]bis(5-methylfuran)](/img/structure/B12912814.png)

![2-[2-[3-Methyl-5-oxo-1-(4-sulfophenyl)-2-pyrazolin-4-ylidene]ethylidene]-3-benzoxazolinepropionic acid](/img/structure/B12912835.png)
![6-Chloro-N-[(3,4-dimethylphenyl)methyl]pyridazin-3-amine](/img/structure/B12912838.png)


